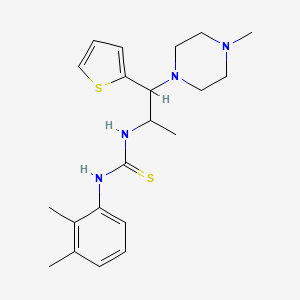
1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C21H30N4S2 and its molecular weight is 402.62. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : This compound is part of a new series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines synthesized from 4-bromo-2-methylthiophene. These compounds are thienoanalogues of loxapine, a potent antipsychotic drug (Kohara et al., 2002).
Synthesis, Docking Studies, and Biological Evaluation : Novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. The study included docking studies to understand electrostatic interactions explaining the compound's affinity (Pessoa‐Mahana et al., 2012).
Antimicrobial Studies : A study focused on the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, highlighting its importance in pharmaceutical, medicinal, and drug chemistry (Tayade et al., 2012).
Generation of Structurally Diverse Library : The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds (Roman, 2013).
Fluorescent Probes for Metal Ions and Amino Acids : This compound was involved in the synthesis of polythiophene-based conjugated polymers used as fluorescent probes for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014).
Anticancer Activity and Optical Spectroscopic Studies : Thiophene-2-carboxaldehyde derivatives, including this compound, were synthesized and showed good antibacterial and antifungal activity. They also demonstrated anticancer properties, confirmed by optical spectroscopic and docking studies (Shareef et al., 2016).
Anticonvulsant Activity : Derivatives of this compound were synthesized and screened for anticonvulsant activity, showing significant effectiveness. Their pharmacological results were supported by molecular docking studies (Thakur et al., 2017).
Chemodosimetric Signal Transductions : Studies on the intriguing reactivities of certain thiourea derivatives towards environmentally polluting ions provided insights into chemodosimetric signal transductions (Phukan & Baruah, 2016).
Herbicidal Activities : A novel compound related to this chemical was synthesized and showed significant herbicidal activity, offering potential for agricultural applications (Fu-b, 2014).
Dual 5-HT1A/SSRI Activities : The derivatives of this compound were synthesized and evaluated for dual activities as 5-HT1A serotonin receptors and serotonin transporter inhibitors, suggesting potential antidepressant properties (Li et al., 2008).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4S2/c1-15-7-5-8-18(16(15)2)23-21(26)22-17(3)20(19-9-6-14-27-19)25-12-10-24(4)11-13-25/h5-9,14,17,20H,10-13H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUGQVKIFYYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

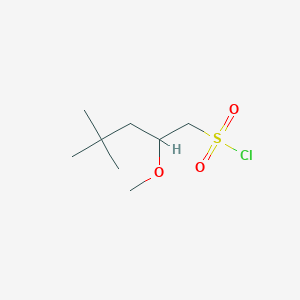
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)
![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
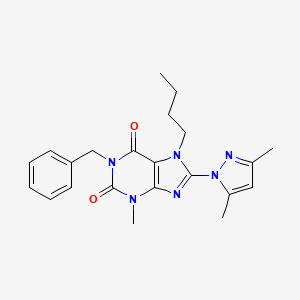

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)
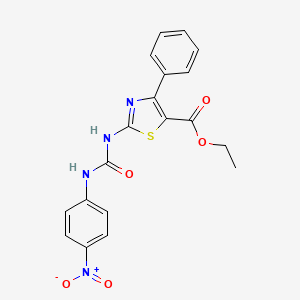
![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)

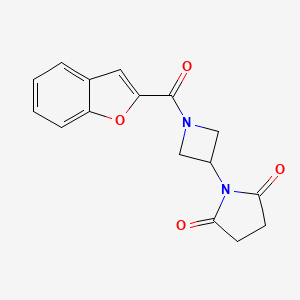
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)